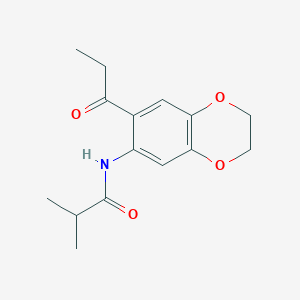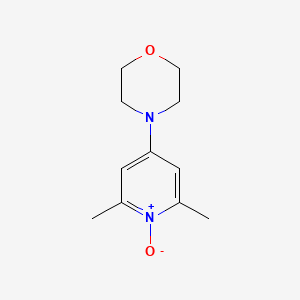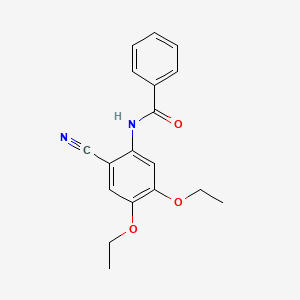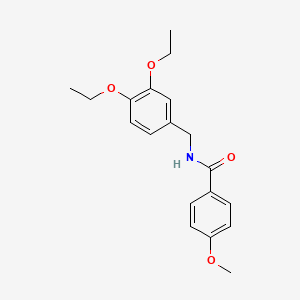![molecular formula C14H22N2O3 B5599631 1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5599631.png)
1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The investigation of complex organic compounds, such as "1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone," focuses on understanding their synthesis, molecular structure, and various properties. These compounds often exhibit unique behaviors and functionalities due to their intricate structures.
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. Techniques such as click chemistry, condensation reactions, and ring-closure strategies are commonly employed. For instance, the synthesis of pyrrole derivatives involves catalyzed reactions that might be relevant for synthesizing the target compound (Huang et al., 2021).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are crucial techniques for analyzing the molecular structure of complex organic compounds. These methods provide detailed information on molecular geometry, atomic connectivity, and stereochemistry. Compounds with structural similarities to the target molecule have been characterized using these techniques (Ataol & Ekici, 2014).
Chemical Reactions and Properties
The chemical reactivity of complex organic molecules is influenced by their functional groups and molecular structure. Reactions such as nucleophilic substitutions, electrophilic additions, and oxidative annulations are common. For example, photoinduced oxidative annulations have been explored for synthesizing polyheterocyclic compounds (Zhang et al., 2017).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are essential for understanding the behavior of organic compounds. These properties are determined by the compound's molecular structure and intermolecular forces.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards specific reagents, and stability, are defined by the molecular structure and electronic distribution within the molecule. Advanced computational methods, such as density functional theory (DFT), are often used to predict these properties and guide experimental work (Halim & Ibrahim, 2022).
Aplicaciones Científicas De Investigación
Synthesis and Characterization Techniques
Photoinduced Oxidative Annulation : A study detailed a method for synthesizing polyheterocyclic compounds, demonstrating a photoinduced direct oxidative annulation technique. This approach avoids the need for transition metals and oxidants, showcasing a pathway that could potentially be applied to synthesize related compounds (Jin Zhang et al., 2017).
Magnesium and Zinc Complexes : Another research effort focused on the synthesis of N,O-bidentate pyridyl functionalized alkoxy ligands, leading to the development of magnesium and zinc complexes. This study highlights metal-ligand interactions, which could be relevant for understanding the properties and potential applications of the target compound (Yang Wang et al., 2012).
Potential Applications in Medicinal Chemistry
Antimicrobial and Antitumor Activities : A series of compounds were synthesized and evaluated for their antimicrobial and antitumor activities, providing insights into the possible pharmacological applications of similar structures. Such research underscores the potential of complex organic compounds in developing new therapeutic agents (V. L. Gein et al., 2006).
Corrosion Inhibition : The synthesis and characterization of a triazole derivative as a corrosion inhibitor for mild steel in an acidic medium were explored. This indicates the broader applicability of heterocyclic compounds in industrial settings, suggesting potential protective applications for the target compound (Q. Jawad et al., 2020).
Propiedades
IUPAC Name |
1-[5-[[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl]-1-methylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-11(18)13-5-14(15(2)7-13)8-16-3-4-19-10-12(6-16)9-17/h5,7,12,17H,3-4,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNONDBITPXOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)CN2CCOCC(C2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5599553.png)
![3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5599557.png)

![N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5599576.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)
![4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5599591.png)
![2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5599599.png)
![5-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5599608.png)


![11-(2-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5599647.png)

![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5599653.png)
![N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5599657.png)